3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-27(2)18-9-7-8-17(16-18)23(29)25-14-15-28-21-12-4-3-10-19(21)22(26-28)20-11-5-6-13-24-20/h5-9,11,13,16H,3-4,10,12,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWALEBHSIALMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dimethylamino group, a benzamide moiety, and a pyridinyl-tetrahydroindazole structure, which contribute to its diverse interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 323.44 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds in the same structural class. For instance, derivatives featuring the indazole and pyridine frameworks have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest. The compound's structure allows for interaction with key signaling pathways involved in tumor growth.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (lung) | 9 | Inhibition of proliferation |
| HepG2 (liver) | 0.25 | Induction of apoptosis |
These findings suggest that the compound may act by disrupting cellular signaling pathways critical for cancer cell survival .
Neuroprotective Effects
Another area of interest is the neuroprotective activity attributed to compounds with similar structures. The presence of the dimethylamino group is often associated with enhanced central nervous system penetration and activity.
- Mechanism : It is hypothesized that these compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
- Study on A549 Cell Line : A study demonstrated that exposure to increasing concentrations of a related compound led to significant inhibition of cell migration capabilities and induced senescence in A549 cells. This underscores the potential for therapeutic applications in lung cancer treatment .
- HepG2 Cell Line Analysis : Another research indicated that certain derivatives exhibited IC50 values as low as 0.25 μM against HepG2 cells, suggesting potent antitumor activity linked to AMPK pathway regulation .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of related compounds indicates good oral bioavailability and favorable distribution characteristics, which are crucial for therapeutic efficacy. The lipophilic nature of the molecule may enhance its ability to cross biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzamide core and ethylamino linker are shared with other pharmacologically active derivatives. Key comparisons include:
Key Observations :
- Substituent Diversity : The target compound’s pyridinyl-tetrahydroindazole group contrasts with 3d’s imidazolyl-isopropylureido motif. The former may enhance hydrophobic interactions in binding pockets, while the latter’s polar ureido group could improve solubility .
- Synthetic Complexity : Compound 2d was synthesized via a one-pot, two-step reaction (55% yield, m.p. 215–217°C), suggesting that similar methods might apply to the target compound. However, the pyridinyl-indazole system likely requires multi-step functionalization.
Physicochemical Properties
- Melting Points: Compound 2d exhibits a high melting point (215–217°C) due to its nitro and ester groups, which enhance crystallinity . The target compound’s dimethylamino group may lower its melting point compared to 2d, increasing amorphous character.
- Spectroscopic Validation : Like 2d (validated via NMR, IR, HRMS) , the target compound would require similar characterization to confirm regiochemistry and purity.
Pharmacological Potential
- 3d’s Relevance: The imidazolyl-isopropylureido benzamide (3d) demonstrates antimicrobial activity , highlighting how ethylamino-linked benzamides can be tailored for diverse targets. The target compound’s pyridinyl-indazole moiety suggests a focus on kinase or GPCR targets, though empirical data are lacking.
- Synthetic Intermediates: Compound 2d’s lack of reported bioactivity underscores the importance of substituent selection; the target’s dimethylamino and indazole groups may confer distinct advantages in drug discovery .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
Core Heterocycle Formation : Construct the tetrahydroindazole-pyridine moiety via cyclization reactions under acidic or basic conditions (e.g., using polyphosphoric acid or pyridine as a catalyst) .
Amide Coupling : React the intermediate with 3-(dimethylamino)benzoyl chloride using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product.
Optimization : Control temperature (60–100°C), solvent polarity, and reaction time to minimize by-products (e.g., over-alkylation or hydrolysis) .
| Step | Key Parameters | Analytical Validation |
|---|---|---|
| Cyclization | Acid catalyst, 80–120°C, 6–12 hrs | NMR (aromatic protons), IR (C=N stretch) |
| Amidation | Anhydrous DMF, RT to 60°C, 24 hrs | HPLC purity (>95%), MS (m/z confirmation) |
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
Critical techniques include:
NMR Spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of the tetrahydroindazole and dimethylamino groups (e.g., δ 2.8–3.2 ppm for N(CH3)2) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridine and benzamide regions .
HPLC : Monitor reaction progress and quantify purity using C18 columns (acetonitrile/water gradient) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Advanced: How can computational chemistry optimize reaction pathways or predict biological targets?
Methodological Answer:
Reaction Mechanism Analysis :
- Use DFT calculations (e.g., Gaussian 16) to map energy profiles for key steps (e.g., cyclization barriers) .
- Identify rate-limiting steps and modify catalysts (e.g., Brønsted acids) to lower activation energy .
Molecular Docking :
- Screen against protein databases (PDB) to predict binding affinities for kinases or GPCRs (e.g., AutoDock Vina) .
- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
HOMO-LUMO Analysis :
- Predict reactivity (e.g., nucleophilic pyridine vs. electrophilic benzamide) using software like ORCA .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Follow a systematic protocol:
Reassess Experimental Conditions :
- Compare assay parameters (e.g., cell lines, IC50 protocols, solvent/DMSO concentrations) .
- Validate purity via HPLC and exclude batch-specific impurities .
Orthogonal Assays :
- Use SPR (surface plasmon resonance) to confirm binding kinetics if enzymatic assays show discrepancies .
Structural Analog Comparison :
- Synthesize derivatives (e.g., replacing dimethylamino with morpholino) to isolate functional group contributions .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies?
Methodological Answer:
Variable Selection :
- Use a fractional factorial design (e.g., Taguchi method) to test substituents (e.g., pyridine vs. pyrimidine) and alkyl chain lengths .
Data Collection :
- Measure bioactivity (e.g., IC50), solubility (shake-flask method), and logP (HPLC-based) .
Statistical Analysis :
- Apply multivariate regression (PLS or PCA) to correlate structural features with activity .
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Pyridine substituent | H, CH3, OCH3 | IC50 (nM) against kinase X |
| Benzamide linker | Ethyl, propyl, butyl | Solubility (mg/mL) |
Advanced: How can in silico methods predict ADMET properties for this compound?
Methodological Answer:
Tools :
- Use SwissADME or ADMET Predictor™ to estimate metabolic stability, CYP450 inhibition, and BBB permeability .
Validation :
- Compare predictions with in vitro hepatocyte clearance assays and Caco-2 permeability tests .
Toxicity Profiling :
- Run ProTox-II to identify potential off-target effects (e.g., hERG channel binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
